Home > Products > Screening Compounds P62957 > Cap-dependent endonuclease-IN-5
Cap-dependent endonuclease-IN-5 -

Cap-dependent endonuclease-IN-5

Catalog Number: EVT-12544409
CAS Number:
Molecular Formula: C27H21F2N3O4S2
Molecular Weight: 553.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cap-dependent endonuclease-IN-5 is a novel compound that functions as an inhibitor of the cap-dependent endonuclease activity in the influenza virus. This enzyme plays a crucial role in the viral replication process by facilitating the "cap-snatching" mechanism, which allows the virus to utilize host cell mRNA for its own protein synthesis. The inhibition of this enzyme represents a promising therapeutic strategy against influenza, particularly in the context of rising resistance to existing antiviral agents.

Source

Cap-dependent endonuclease-IN-5 has been developed as part of ongoing research into antiviral therapies targeting the influenza virus. Its structure and activity have been characterized in various studies, including those focusing on structure-activity relationships and synthesis methods for related compounds .

Classification

Cap-dependent endonuclease-IN-5 is classified as a small molecule inhibitor within the broader category of antiviral agents. Specifically, it targets the endonuclease component of the viral RNA polymerase complex, which is essential for the cap-snatching mechanism utilized by influenza viruses .

Synthesis Analysis

Methods

The synthesis of Cap-dependent endonuclease-IN-5 involves several chemical reactions that are designed to optimize its inhibitory activity against the target enzyme. The compound is derived from a series of precursors that are modified through various synthetic pathways, including:

  1. Functional Group Modification: The introduction of electron-withdrawing groups to enhance binding affinity.
  2. Ring Structure Variation: Alterations in ring systems to improve interaction with the endonuclease active site.
  3. Chiral Center Incorporation: The addition of chiral centers to increase specificity and potency against the endonuclease.

Technical Details

The synthesis typically employs techniques such as:

  • Refluxing in organic solvents to facilitate reactions.
  • Chromatography for purification of intermediates and final products.
  • Spectroscopic methods (NMR, MS) for structural confirmation at each stage of synthesis .
Molecular Structure Analysis

Structure

Cap-dependent endonuclease-IN-5 features a complex molecular structure characterized by multiple rings and functional groups that contribute to its biological activity. The specific arrangement of atoms facilitates optimal interactions with the cap-dependent endonuclease.

Data

The chemical formula and molecular weight are critical for understanding its reactivity and solubility properties:

  • Chemical Formula: C27H22F2N2O6S
  • Molecular Weight: 522.54 g/mol .
Chemical Reactions Analysis

Reactions

Cap-dependent endonuclease-IN-5 undergoes several chemical reactions that are pivotal to its function as an inhibitor. These include:

  1. Binding Reactions: Interaction with the active site of the cap-dependent endonuclease, leading to inhibition.
  2. Hydrolysis Reactions: Potential breakdown pathways that may affect bioavailability and efficacy.

Technical Details

The kinetics of these reactions can be studied using various biochemical assays, including enzyme activity assays that measure inhibition rates against known substrates .

Mechanism of Action

Process

The mechanism by which Cap-dependent endonuclease-IN-5 inhibits viral replication involves:

  1. Competitive Inhibition: The compound binds to the active site of the cap-dependent endonuclease, preventing it from cleaving host mRNA.
  2. Disruption of Cap-Snatching: By inhibiting this process, the compound effectively reduces viral mRNA synthesis and subsequent protein production.

Data

In vitro studies have shown that Cap-dependent endonuclease-IN-5 exhibits significant inhibitory activity, with IC50 values indicating its potency compared to other known inhibitors like baloxavir .

Physical and Chemical Properties Analysis

Physical Properties

Cap-dependent endonuclease-IN-5 is characterized by:

  • Appearance: Typically presented as a solid or crystalline form.
  • Solubility: Soluble in organic solvents; limited solubility in water may affect its formulation for therapeutic use.

Chemical Properties

Key chemical properties include:

  • Stability: Stability under physiological conditions is crucial for its effectiveness as an antiviral agent.
  • Reactivity: Reactivity with biological targets must be optimized to minimize off-target effects .
Applications

Scientific Uses

Cap-dependent endonuclease-IN-5 has significant potential applications in:

  1. Antiviral Therapy: As a treatment option for influenza infections, particularly in cases where resistance to existing therapies has developed.
  2. Research Tool: It can be utilized in studies investigating viral replication mechanisms and developing new antiviral strategies.

Properties

Product Name

Cap-dependent endonuclease-IN-5

IUPAC Name

(3R)-2-[(2S)-6,7-difluoro-14-methyl-10,13-dithiatetracyclo[9.7.0.03,8.012,16]octadeca-1(11),3(8),4,6,12(16),14,17-heptaen-2-yl]-11-hydroxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione

Molecular Formula

C27H21F2N3O4S2

Molecular Weight

553.6 g/mol

InChI

InChI=1S/C27H21F2N3O4S2/c1-13-10-14-2-3-16-22(15-4-5-18(28)21(29)17(15)12-37-26(16)25(14)38-13)32-20-11-36-9-8-30(20)27(35)23-24(34)19(33)6-7-31(23)32/h2-7,10,20,22,34H,8-9,11-12H2,1H3/t20-,22+/m1/s1

InChI Key

ZBSGCGAWEFAVSO-IRLDBZIGSA-N

Canonical SMILES

CC1=CC2=C(S1)C3=C(C=C2)C(C4=C(CS3)C(=C(C=C4)F)F)N5C6COCCN6C(=O)C7=C(C(=O)C=CN75)O

Isomeric SMILES

CC1=CC2=C(S1)C3=C(C=C2)[C@H](C4=C(CS3)C(=C(C=C4)F)F)N5[C@@H]6COCCN6C(=O)C7=C(C(=O)C=CN75)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.